3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” is a complex organic compound that features a pyrrole core substituted with thiophene and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Bis-(5-chloro-2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Thiophene Groups: The thiophene groups can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Introduction of the Naphthalene Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrrole ring, potentially converting it to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings might yield thiophene sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
Pharmaceutical research might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for this compound will depend on its specific application. For instance, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis-(2-methyl-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
- 3,4-Bis-(5-chloro-thiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydro-1H-pyrrole
Uniqueness
The presence of both chloro and methyl substituents on the thiophene rings, along with the naphthalene group, might confer unique electronic properties to the compound, making it particularly interesting for applications in organic electronics.
Properties
Molecular Formula |
C24H19Cl2NS2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3,4-bis(5-chloro-2-methylthiophen-3-yl)-1-naphthalen-2-yl-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H19Cl2NS2/c1-14-19(10-23(25)28-14)21-12-27(13-22(21)20-11-24(26)29-15(20)2)18-8-7-16-5-3-4-6-17(16)9-18/h3-11H,12-13H2,1-2H3 |
InChI Key |
XYQQAGBIIHQFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(CN(C2)C3=CC4=CC=CC=C4C=C3)C5=C(SC(=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.